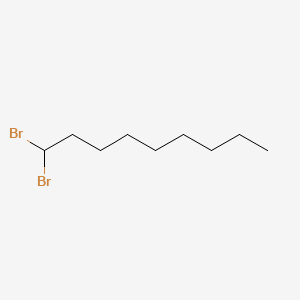

1,1-Dibromononane

Description

Structure

3D Structure

Properties

CAS No. |

62168-27-8 |

|---|---|

Molecular Formula |

C9H18Br2 |

Molecular Weight |

286.05 g/mol |

IUPAC Name |

1,1-dibromononane |

InChI |

InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3 |

InChI Key |

FSTKSTMFMLANPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(Br)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1,1 Dibromononane and Alkyl Geminal Dibromides

Fundamental Reactivity Patterns

The fundamental reactivity of 1,1-dibromononane and its homologs is dictated by the presence of two halogen atoms on a single carbon, which influences the electron density and steric environment of the molecule.

A primary reaction pathway for geminal dibromides is dehydrohalogenation to produce alkynes. jove.comorgoreview.comntu.edu.sg This transformation is typically achieved by treating the geminal dibromide with a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common reagent system. jove.commasterorganicchemistry.com The reaction proceeds through two successive E2 (bimolecular elimination) reactions. jove.comntu.edu.sglibretexts.org

In the first step, the base abstracts a proton from a carbon adjacent to the dihalide-bearing carbon, while one bromide ion departs as a leaving group. This concerted process forms an alkenyl halide intermediate. jove.commasterorganicchemistry.com A second equivalent of the strong base then initiates another E2 elimination, removing the remaining hydrogen and bromine atoms to form the carbon-carbon triple bond of the alkyne. jove.commasterorganicchemistry.com

| Step | Description | Reagents | Intermediate/Product | Mechanism |

|---|---|---|---|---|

| 1 | First dehydrohalogenation | 1 equivalent of strong base (e.g., NaNH₂) | Alkenyl halide | E2 Elimination jove.comlibretexts.org |

| 2 | Second dehydrohalogenation | 1 equivalent of strong base (e.g., NaNH₂) | Alkyne | E2 Elimination jove.comlibretexts.org |

| 3 (for terminal alkynes) | Deprotonation of terminal alkyne | 1 equivalent of strong base (e.g., NaNH₂) | Acetylide ion | Acid-Base Reaction jove.com |

| 4 (for terminal alkynes) | Protonation | Water or weak acid | Neutral terminal alkyne | Acid-Base Reaction jove.comntu.edu.sg |

The carbon atom bonded to two bromine atoms in a gem-dibromide is electrophilic due to the electron-withdrawing nature of the halogens, making it susceptible to nucleophilic attack. science-revision.co.uk These compounds can undergo nucleophilic substitution reactions where one or both bromine atoms are replaced by a nucleophile. vulcanchem.comguidechem.com

The reaction often proceeds via an SN2 mechanism, where the nucleophile attacks the carbon center, leading to the displacement of a bromide ion. rsc.orgvanderbilt.edu A study on conformationally biased gem-dibromides demonstrated the diastereoselective formation of α-bromosulfones when reacting with an arenesulfinate anion, highlighting the stereochemical aspects of SN2 reactions at these centers. rsc.org The presence of two leaving groups means that the reaction can potentially occur twice, leading to a disubstituted product. guidechem.com

A common example of nucleophilic substitution is hydrolysis, where water or hydroxide (B78521) ions act as the nucleophile. wikipedia.org This reaction converts geminal dihalides into carbonyl compounds. The initial substitution yields a gem-halohydrin, which is unstable. The newly formed hydroxyl group expels the second halide ion, forming a carbon-oxygen double bond. wikipedia.org For primary geminal dihalides like this compound, this process yields an aldehyde (nonanal). Secondary geminal dihalides are converted to ketones. wikipedia.org

Geminal dihalides are valuable precursors for the generation of carbenes and related carbenoid species. rsc.orgresearchgate.netnih.gov The treatment of a gem-dihalide with a strong base or an organolithium reagent can induce α-elimination. libretexts.orgvedantu.com In this process, the reagent removes a proton from the halogen-bearing carbon, and a halide ion is subsequently lost from the resulting carbanion, yielding a carbene. vedantu.com For instance, 1,1-dibromoalkanes can serve as sources of bromocarbene intermediates. rsc.org

In many cases, particularly when organolithium reagents are used, it is uncertain whether a free carbene is formed or if a metal-carbene complex, known as a carbenoid, is the reactive intermediate. libretexts.org These carbenoids, however, typically provide the same products expected from a free carbene. libretexts.org The reaction of polyspirocyclic internal gem-dibromocyclopropanes with methyllithium, for example, leads to rearrangements believed to proceed through a carbenoid intermediate. arkat-usa.orgresearchgate.net The generation of carbenes from gem-dihalides is a key step in various synthetic transformations, including cyclopropanation reactions. nih.gov

Advanced Mechanistic Insights

Modern research continues to uncover more intricate details about the reactivity and formation of geminal dibromides, revealing complex radical pathways and the significant influence of the reaction environment on outcomes.

While geminal dibromides are often used as reactants, they can also be the target products of sophisticated synthetic methods. One such method involves the generation of alkoxy radicals, which can initiate a cascade reaction to form geminal dibromides. researchgate.netresearchgate.netnih.gov A process has been developed that uses visible light and an electron donor-acceptor (EDA) complex to generate alkoxy radicals from alcohols under mild conditions. researchgate.netnih.govnih.gov

In this system, an alkene first reacts with a bromine source like N-Bromosuccinimide (NBS) in the presence of water to form a bromohydrin adduct in situ. nih.gov This adduct then forms an EDA complex which, upon absorption of visible light, facilitates a single-electron transfer (SET) to generate an alkoxy radical. researchgate.netnih.gov This highly reactive radical can then undergo β-scission, leading to a ring-opening deconstructive functionalization that ultimately produces a geminal dibromide. researchgate.netnih.gov Mechanistic studies suggest that hypervalent iodine(III) compounds are crucial intermediates in this process, facilitating the generation of the alkoxy radical. researchgate.netnih.govnih.gov

The field of on-surface synthesis, which uses solid substrates to direct chemical reactions, has revealed that the reactivity of geminal dibromides can be precisely controlled. x-mol.net Studies on alkenyl gem-dibromides have shown that the underlying crystal lattice of the metal substrate can steer reaction pathways with high selectivity. x-mol.netacs.org

When an alkenyl gem-dibromide precursor is deposited on different silver surfaces, distinct reactions occur. On a Ag(111) surface, the reaction proceeds via sequential dehalogenation followed by C–C homocoupling, resulting in the formation of cumulene products. x-mol.netacs.org In contrast, on a Ag(110) surface, the preferred pathway is sequential dehalogenation followed by hydrogen migration, which yields a terminal alkyne. x-mol.netacs.org Similar dehalogenative homocoupling to form cumulenes has also been observed on Au(111) and Cu(110) surfaces. rug.nltongji.edu.cn These substrate-directed outcomes are rationalized through density functional theory (DFT) calculations, which map the competitive reaction pathways and reveal the underlying mechanisms of selectivity. x-mol.netrug.nl This strategy demonstrates a powerful method for achieving atomically precise synthesis by choosing a substrate that favors a specific reaction channel. x-mol.net

| Substrate | Primary Reaction Pathway | Major Product | Reference |

|---|---|---|---|

| Ag(111) | Dehalogenative Homocoupling | Cumulene | x-mol.netacs.org |

| Ag(110) | Hydrogen Migration | Terminal Alkyne | x-mol.netacs.org |

| Au(111) | Dehalogenative Homocoupling | Cumulene | rug.nl |

| Cu(110) | Dehalogenative Homocoupling | trans-Cumulene | tongji.edu.cn |

Electron Donor-Acceptor Complex Participation in Photochemical Transformations

Beyond thermally-driven surface reactions, geminal dibromides can undergo transformations initiated by visible light through the formation of an electron donor-acceptor (EDA) complex. mdpi.combeilstein-journals.org An EDA complex is a ground-state aggregate formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.orgnih.gov While the individual components may not absorb visible light, the complex itself often has a new absorption band in the visible spectrum. beilstein-journals.orgnih.gov

Upon photoexcitation, an electron is transferred from the donor to the acceptor within the complex, generating a radical ion pair. nih.govrsc.org For an organohalide acceptor like this compound, the resulting radical anion can undergo rapid fragmentation, typically involving the cleavage of a carbon-halogen bond, to produce a carbon-centered radical and a halide anion. nih.gov This process is often irreversible and competes effectively with the unproductive back-electron transfer, leading to useful chemical transformations. nih.gov This photochemical strategy has been utilized for various reactions, including the synthesis of geminal dibromides from alkenes via the generation of alkoxy radicals from an EDA complex. mdpi.com The EDA complex approach offers a mild, catalyst-free method for generating radical intermediates to perform C-C and C-heteroatom bond formations. beilstein-journals.org

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational methods, primarily density functional theory (DFT), are indispensable for understanding the complex reaction mechanisms of geminal dibromides. tongji.edu.cnx-mol.net These studies provide detailed insights into reaction pathways, transition states, and the energetic barriers that govern product selectivity. researchgate.netnih.gov

For on-surface reactions, DFT calculations have been crucial in explaining the lattice-directed selectivity observed experimentally. x-mol.netacs.org By modeling the interaction of precursor molecules with different surface lattices (e.g., Ag(111) vs. Ag(110)), researchers can calculate the energy barriers for competing pathways like homocoupling and hydrogen migration. acs.orgacs.org For example, calculations revealed the energy barriers for the successive debromination of an alkenyl gem-dibromide on a Au(111) surface to be 0.91 eV and 0.63 eV, respectively. rug.nl

DFT has also been used to map the entire reaction pathway for cumulene formation, from the initial debromination to the final C-C coupling step. tongji.edu.cn These calculations help identify the structure of key intermediates, such as surface-stabilized carbenes, and the transition states connecting them, thereby explaining the stereoselective formation of trans-cumulene on Cu(110). tongji.edu.cn

| Reaction Step | Surface | Calculated Energy Barrier (eV) | Computational Method | Reference |

|---|---|---|---|---|

| First Debromination (C-Br cleavage) | Au(111) | 0.91 | DFT | rug.nl |

| Second Debromination (C-Br cleavage) | Au(111) | 0.63 | DFT | rug.nl |

| C-C Coupling (trans-cumulene formation) | Cu(110) | 0.57 | DFT | tongji.edu.cn |

These computational studies, in conjunction with experimental data, provide a fundamental understanding of the factors controlling the reactivity of this compound and related geminal dibromides, paving the way for the rational design of catalysts and reaction conditions for targeted synthesis. acs.orgtongji.edu.cn

Applications of 1,1 Dibromononane As a Versatile Synthetic Intermediate

Core Building Block in Fine Chemical Synthesis

As a reactive intermediate, 1,1-dibromonane is a key starting material for constructing more complex molecular frameworks essential for the fine chemicals industry. ontosight.ai

The primary application of 1,1-dibromononane in synthesis is its conversion into alkynes and alkenes through elimination reactions. The double dehydrohalogenation of 1,1-dibromoalkanes is a classic and effective method for creating terminal alkynes. wikipedia.org

This transformation is typically achieved by treating this compound with a strong base. The reaction proceeds in two steps: the first elimination of one equivalent of hydrogen bromide (HBr) yields a 1-bromo-1-nonene intermediate. The second elimination from this vinyl bromide generates the desired terminal alkyne, 1-nonyne. wikipedia.orgorganic-chemistry.org The choice of base and reaction conditions is critical to control the outcome, either isolating the intermediate bromoalkene or proceeding directly to the alkyne. wikipedia.org

This two-step sequence is analogous to the second part of the well-known Corey-Fuchs reaction, which converts aldehydes into terminal alkynes via a 1,1-dibromoalkene intermediate. organic-chemistry.orgtcichemicals.com The conversion of the dibromo species to the alkyne involves treatment with two equivalents of a strong base, such as butyllithium, at low temperatures. nrochemistry.com

| Starting Material | Product | Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1,1-Dibromoalkene | Terminal Alkyne | n-Butyllithium (n-BuLi) | 2 equivalents, THF, -78 °C | nrochemistry.combeilstein-journals.org |

| 1,1-Dibromoalkene | Terminal Alkyne | Cesium Carbonate (Cs₂CO₃) | DMSO, 115 °C | beilstein-journals.org |

| 1,1-Dibromoalkene | Terminal Alkyne | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 4 equivalents, Acetonitrile (MeCN), Room Temp. | beilstein-journals.org |

By carefully controlling the reaction conditions, the elimination reaction of this compound can be stopped after the removal of a single HBr molecule. This allows for the synthesis of 1-bromo-1-nonene, a valuable vinyl halide intermediate. wikipedia.orgbeilstein-journals.org Vinyl halides are versatile building blocks in their own right, participating in numerous cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form more complex substituted alkenes.

The selective synthesis of vinyl bromides from 1,1-dibromoalkenes can be achieved using electrochemical methods or by using specific base and solvent combinations that favor mono-elimination. beilstein-journals.org This provides a strategic pathway to other halogenated derivatives that retain a reactive double bond, further expanding the synthetic utility of the original this compound scaffold.

Advanced Materials Precursors

While dihaloalkanes are common monomers in polymer synthesis, the application of this compound is less documented in major polymer literature compared to its isomer, 1,9-dibromononane (B1346018), which is used for creating linear polyethers and other condensation polymers.

The use of this compound as a monomer or modifier in polymer science is not widespread, though it has been listed as a potential component in patents for isocyanate polymer compositions. google.comgoogle.com Theoretically, its gem-dihalide structure could be used to introduce specific functionalities. For instance, it could potentially act as a branching point or as a precursor to a reactive group on a polymer chain. After conversion to a terminal alkyne, the nonyl group could be incorporated into a polymer backbone, with the alkyne functionality available for post-polymerization modification via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, specific, detailed research findings on its incorporation into functionalized polymers are not prevalent in the reviewed literature.

Intermediate in Complex Organic Molecule Synthesis

The reactivity of this compound makes it a useful intermediate in multi-step syntheses of complex organic targets, including those relevant to agrochemicals and other specialty chemicals. ontosight.ai

This compound has been identified as an intermediate in the synthesis of various organic compounds, including those for the agrochemical sector. ontosight.ai Its ability to be converted into alkynes and other functional groups allows for the construction of complex carbon skeletons.

A specific research application involves the use of this compound in zirconocene-mediated reactions. In one study, this compound was used as a carbenoid precursor that inserts into zirconacycles. soton.ac.uk This methodology allows for the synthesis of novel bicyclo[3.3.0]octane structures, which are complex molecular frameworks that can serve as templates for specialty chemicals. soton.ac.uk This type of advanced synthetic strategy highlights the role of this compound in creating structurally unique molecules that would be difficult to access through other means.

Advanced Analytical and Spectroscopic Characterization of 1,1 Dibromononane and Its Derivatives

Structural Elucidation Techniques

The precise molecular structure of 1,1-dibromononane is determined through a combination of powerful spectroscopic methods. These techniques provide complementary information that, when pieced together, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR for regiochemical assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the geminal substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different chemical environments of the protons. The most characteristic signal would be for the single proton on the first carbon (C1), the CHBr₂ group. This proton is significantly deshielded by the two electronegative bromine atoms, and its resonance is expected to appear far downfield as a triplet. The protons on the adjacent methylene (B1212753) group (C2) would appear as a multiplet, coupled to both the C1 proton and the C3 protons. The remaining methylene groups in the alkyl chain (C3-C8) would produce a complex, overlapping multiplet in the typical aliphatic region, while the terminal methyl group (C9) would appear as a triplet upfield. docbrown.infoyoutube.com

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, each carbon atom in a unique environment gives a distinct signal. docbrown.infoudel.edu The carbon atom bonded to the two bromine atoms (C1) would be highly deshielded and appear significantly downfield. In contrast, the terminal methyl carbon (C9) would be the most shielded and appear furthest upfield. The other methylene carbons (C2-C8) would have chemical shifts in the typical aliphatic range. docbrown.infowisc.edu

2D-NMR Spectroscopy: To definitively establish the connectivity and confirm the regiochemistry, two-dimensional NMR techniques are utilized.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the signals of protons that are coupled to each other (typically on adjacent carbons). This would clearly link the downfield CHBr₂ proton signal to the C2 methylene protons, and so on down the chain, confirming the connectivity of the carbon skeleton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. chemspider.com An HSQC or HMQC spectrum would show a correlation between the downfield C1 signal in the ¹³C spectrum and the downfield CHBr₂ signal in the ¹H spectrum, providing unambiguous evidence for the 1,1-dibromo substitution pattern.

| Position | Group | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

|---|---|---|---|---|

| 1 | -CHBr₂ | ~5.8 - 6.0 | t | ~35 - 45 |

| 2 | -CH₂- | ~2.2 - 2.5 | m | ~30 - 40 |

| 3-8 | -(CH₂)₆- | ~1.2 - 1.6 | m | ~22 - 32 |

| 9 | -CH₃ | ~0.9 | t | ~14 |

Mass Spectrometry (MS, HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. libretexts.org For this compound, the presence of two bromine atoms is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic cluster for the molecular ion (M⁺) and any bromine-containing fragments. The molecular ion peak will appear as a triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₉H₁₈Br₂).

Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond. youtube.com For this compound, the loss of a bromine radical (•Br) is a likely initial fragmentation step, leading to a [C₉H₁₈Br]⁺ ion. Subsequent fragmentations would involve the loss of the second bromine atom or cleavage of the alkyl chain, typically forming the most stable carbocations. youtube.comlibretexts.orgchemguide.co.uk

| m/z Value (for ⁷⁹Br) | Fragment Ion | Description |

|---|---|---|

| 284, 286, 288 | [C₉H₁₈Br₂]⁺• | Molecular ion (M⁺•) showing 1:2:1 isotopic pattern |

| 205, 207 | [C₉H₁₈Br]⁺ | Loss of one bromine atom (M-Br)⁺ |

| 127 | [C₉H₁₉]⁺ | Nonyl cation, loss of both bromine atoms |

| 43, 57, 71, 85... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Alkyl chain fragments |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions characteristic of an alkyl chain. Strong bands in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations. vscht.cz Bending vibrations for CH₂ and CH₃ groups are also expected between 1350 and 1470 cm⁻¹. libretexts.org The most diagnostic band for the haloalkane functionality is the C-Br stretching vibration, which typically appears in the fingerprint region between 690 and 515 cm⁻¹. orgchemboulder.com The presence of two bromines on the same carbon may influence the exact position and intensity of this band.

Raman Spectroscopy: Raman spectroscopy is also effective for observing the vibrations of this compound. It is particularly useful for detecting the symmetric vibrations of the non-polar C-C backbone and the C-Br bonds, which may be weak in the IR spectrum.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1470 - 1350 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1300 - 1150 | C-H Wag | -CH₂X |

| 690 - 515 | C-Br Stretch | Bromoalkane |

Purity and Quantitative Analysis

Once the structure of this compound is confirmed, chromatographic methods are employed to determine its purity and quantify it in mixtures.

Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Gas Chromatography (GC): As a relatively volatile compound, this compound is ideally suited for analysis by Gas Chromatography. nist.govnist.gov Purity is assessed by injecting a sample onto a capillary column (e.g., a non-polar polydimethylsiloxane-based column). libretexts.org The compound travels through the column at a rate dependent on its boiling point and interaction with the stationary phase. A single, sharp peak indicates a high degree of purity. thermofisher.com A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity for hydrocarbons. For definitive identification of impurities, a mass spectrometer can be used as the detector (GC-MS). nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): While GC is the preferred method for this compound itself, HPLC can be a valuable tool for analyzing its non-volatile derivatives or for purification. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water mixture, would be a typical setup. Detection is usually achieved with a UV detector, although compounds without a strong chromophore, like simple alkyl halides, may require alternative detectors like a refractive index detector or an evaporative light scattering detector (ELSD).

Thermal Behavior Characterization

Understanding the thermal behavior of a compound is crucial for handling, storage, and application. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide this information. labmanager.comslideshare.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique can be used to precisely determine the melting point, boiling point, and detect any phase transitions of this compound. For comparison, the related isomer 1,9-dibromononane (B1346018) has a reported melting point of -10 °C and a boiling point between 285-288 °C. vwr.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.com For this compound, a TGA scan would reveal its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to vaporize and whether it decomposes upon heating. This data is critical for determining the maximum operating temperature for potential applications. acs.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. CV involves measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. basinc.com This technique is particularly useful for characterizing redox-active polymers and materials that can undergo electron transfer reactions. researchgate.net

For derivatives of this compound that have been incorporated into electroactive polymers, CV can determine oxidation and reduction potentials, the stability of redox states, and information about electron transfer kinetics. researchgate.netosti.gov The resulting voltammogram provides insights into the electrochemical band gap of the material, a critical parameter for applications in electronics and sensors. researchgate.net The diffusion coefficients of charge carriers within a polymer film can also be estimated from CV data, which is essential for understanding charge transport properties. basinc.commdpi.com

Table 3: Hypothetical Cyclic Voltammetry Data for a Redox-Active Polymer Containing Nonane (B91170) Linkers

| Parameter | Value (V vs. Ag/AgCl) |

|---|---|

| Onset Oxidation Potential (Eox) | +0.8 |

| Onset Reduction Potential (Ered) | -1.2 |

This table is illustrative and does not represent actual experimental data.

Solid-State Structural Determination

Determining the solid-state structure is crucial for understanding the macroscopic properties of materials derived from 1,1-dibromonane.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. iastate.edu It provides information about the crystal structure, phase purity, and degree of crystallinity. iastate.eduresearchgate.net When X-rays interact with a crystalline sample, they are diffracted in specific directions, producing a unique diffraction pattern that is a fingerprint of the material's atomic arrangement. iastate.edu

Table 4: Hypothetical XRD Data for a Crystalline Derivative of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 21.1 | 4.21 | 80 |

| 23.5 | 3.78 | 65 |

This table is illustrative and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. myscope.training The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. myscope.training SEM is used to visualize the morphology of materials at the micro- and nanoscale. azom.com

For materials derived from this compound, such as polymers or composites, SEM is essential for examining their surface features, particle size, and shape. researchgate.net For instance, in porous polymers synthesized using dibromoalkanes, SEM images can reveal the structure of the pores and the interconnectedness of the polymer particles. researchgate.net The morphology of a polymer blend or composite, as observed by SEM, provides crucial insights into the distribution of different phases and fillers, which directly impacts the material's properties. azom.comrsc.org

Table 5: Morphological Features of a Hypothetical Polymer from this compound via SEM

| Feature | Description |

|---|---|

| Particle Shape | Spherical aggregates |

| Average Particle Size | 1-2 µm |

| Surface Texture | Rough and porous |

This table is illustrative and does not represent actual experimental data.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This technique is fundamental for validating the empirical formula of a newly synthesized compound. For organic compounds like this compound and its derivatives, elemental analysis typically determines the mass percentages of carbon, hydrogen, and nitrogen.

The experimentally determined percentages of each element are compared with the calculated values based on the proposed chemical formula. mdpi.com A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. ontosight.ai This analysis is a standard and essential step in the characterization of new chemical entities.

Table 6: Elemental Analysis Data for this compound (C9H18Br2)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 37.80 | 37.75 |

| Hydrogen (H) | 6.34 | 6.38 |

This table is illustrative. The "Found" values are hypothetical and represent a typical result for a pure sample.

Computational and Theoretical Investigations of 1,1 Dibromononane Reactivity and Structure

Quantum Chemical Studies

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure, energy, and various other properties. mit.edulibretexts.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of 1,1-dibromononane. nih.govsumitomo-chem.co.jp

DFT calculations are routinely used to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms. researchgate.net For this compound, this would involve predicting bond lengths, bond angles, and dihedral angles. The energetics of different conformations or the relative energies of reactants, products, and intermediates in a chemical reaction can also be reliably calculated. sumitomo-chem.co.jp Various functionals, such as B3LYP or PBE0, are available within DFT, and the choice of functional can influence the accuracy of the results. mdpi.comnih.gov

Table 1: Representative Geometric Parameters for this compound Predicted by DFT This table presents typical values expected from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) for the key structural parameters of this compound.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-Br | ~1.96 Å |

| Bond Length | C1-C2 | ~1.53 Å |

| Bond Length | C-C (alkyl chain) | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | Br-C1-Br | ~112° |

| Bond Angle | Br-C1-C2 | ~109° |

| Dihedral Angle | Br-C1-C2-C3 | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.comossila.com The energies and shapes of these orbitals provide insight into how a molecule will interact with electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the bromine atoms, corresponding to the non-bonding lone pair electrons. The LUMO is anticipated to be the antibonding sigma orbital (σ*) associated with the carbon-bromine bonds (C-Br). ossila.com

This electronic configuration has important implications for reactivity:

The high-energy HOMO on the bromine atoms makes them potential sites for interaction with electrophiles.

The low-energy LUMO (σ* C-Br) makes the C1 carbon atom electrophilic and susceptible to nucleophilic attack. The population of this antibonding orbital upon electron donation leads to the cleavage of the C-Br bond. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgossila.com A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbitals of this compound

| Molecular Orbital | Primary Character | Implication for Reactivity |

|---|---|---|

| HOMO | Non-bonding lone pairs on Bromine atoms | Site for interaction with electrophiles; electron donation. |

| LUMO | Antibonding (σ*) orbital of the C-Br bonds | Site for nucleophilic attack at C1, leading to C-Br bond cleavage. |

The behavior and reactivity of this compound can be significantly influenced by the solvent. Computational methods can quantify these effects by calculating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. mdpi.comaip.org

Two primary models are used for this purpose:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. nais.net.cn

Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This allows for the specific hydrogen bonding and other direct intermolecular interactions to be modeled, but it is computationally much more demanding. nih.gov

Calculations of solvation free energy are crucial for predicting partition coefficients (e.g., octanol/water), understanding solubility, and accurately modeling reaction energetics in solution. mdpi.comresearchgate.net For a molecule like this compound, which has a polar head (the CBr2 group) and a long non-polar tail, solvation energy would vary significantly between polar and non-polar solvents. kobv.de

Quantum chemistry is an invaluable tool for elucidating the detailed step-by-step pathways of chemical reactions. sumitomo-chem.co.jpresearchgate.net For this compound, this could involve studying reactions such as nucleophilic substitution, elimination, or the formation of carbenoids, which are common for gem-dihalides. researchgate.netorganic-chemistry.orgnih.gov

By mapping the potential energy surface, computational chemists can identify the structures of reactants, intermediates, and products. Crucially, they can also locate and characterize transition states (TS), which are the energy maxima along the reaction coordinate. github.ioe3s-conferences.org A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. libretexts.org

The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. sumitomo-chem.co.jp A true transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). github.io Such studies can differentiate between competing mechanisms (e.g., stepwise vs. concerted) and explain observed product selectivities. core.ac.ukresearchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which can be used to aid in the identification and characterization of this compound. nih.govmpg.de By calculating the second derivatives of the energy with respect to atomic positions, one can obtain vibrational frequencies that correspond to peaks in an infrared (IR) or Raman spectrum. olemiss.edu Similarly, by calculating the response of the electron density to an external magnetic field, one can predict NMR chemical shifts. semanticscholar.org

These predictions are highly valuable for:

Assigning peaks in experimental spectra to specific molecular motions or chemical environments.

Identifying unknown compounds by comparing experimental spectra to a database of calculated spectra.

Studying the properties of unstable or transient species that are difficult to analyze experimentally. mpg.de

Table 3: Predicted Characteristic Infrared Frequencies for this compound Values are representative and would be obtained from a DFT frequency calculation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | Strong |

| CH₂ Scissor | 1450 - 1470 | Medium |

| CH₂ Rock | 720 - 730 | Weak-Medium |

| C-Br Stretch | 550 - 650 | Strong |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and conformational flexibility of molecules over time. nih.gov MD uses classical mechanics to simulate the motions of atoms and molecules, governed by a set of parameters known as a force field.

For this compound, with its long and flexible nine-carbon chain, MD simulations are essential for understanding its conformational landscape. The nonyl chain can adopt a vast number of different conformations through rotation around its carbon-carbon single bonds. MD simulations can explore these conformations and determine their relative populations at a given temperature. tandfonline.comsemanticscholar.orgresearchgate.netacs.org

MD is also used to study intermolecular interactions in condensed phases (liquids or solids). researchgate.netrsc.org By simulating a box of many this compound molecules, one can investigate properties such as:

Liquid Structure: How the molecules pack together, described by radial distribution functions.

Intermolecular Forces: The nature and strength of van der Waals interactions between the long alkyl chains. rsc.org

Dynamic Properties: The diffusion coefficient and other transport properties.

These simulations provide a dynamic picture of how the molecule behaves in a realistic environment, which is critical for understanding its macroscopic properties like viscosity, density, and melting point. researchgate.netresearchgate.net

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies aim to establish a direct relationship between the molecular structure of a compound and its reactivity in chemical transformations. acs.org For geminal dibromides like this compound, these studies are crucial for predicting their behavior in various reactions, such as elimination and substitution.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in probing the transition states of reactions involving dibromoalkanes. thieme-connect.de For instance, studies on the elimination reactions of vicinal dibromoalkanes have utilized DFT calculations to analyze the transition state energies, which helps in understanding the selectivity of these reactions. thieme-connect.de While this research focuses on vicinal isomers, the principles can be extended to geminal dibromides. The reactivity of geminal dihalides can lead to the formation of carbenes or carbenoid-like species, a pathway that is distinct from their vicinal counterparts. libretexts.org The long nonyl chain in this compound introduces conformational flexibility, which can influence the accessibility of the reactive C-Br bonds and the stability of reaction intermediates. Molecular modeling can be used to explore the various conformations and their relative energies, providing insight into how the alkyl chain length affects reactivity. upc.edu

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool for correlating structure with activity. nih.gov Although specific QSAR studies on this compound are not widely reported, research on related compounds, such as chloroaryloxyalkyl derivatives synthesized from 1,n-dibromoalkanes, demonstrates the utility of this approach. nih.govresearchgate.net In such studies, various molecular descriptors are calculated and correlated with experimentally determined activities, like antibacterial properties. nih.govresearchgate.net These descriptors can be electronic (e.g., HOMO energy), physicochemical (e.g., hydration energy), or topological. nih.gov A hypothetical QSAR study on a series of 1,1-dibromoalkanes could reveal how properties like lipophilicity and steric factors, which change with the alkyl chain length, impact a specific biological or chemical activity.

The investigation of structure-property relationships is imperative for understanding the reactivity of such compounds. iucr.org For example, studies on other geminal compounds have used molecular electrostatic potential (MEP) calculations to quantify the polarity and charge distribution, which is consistent with their observed reactivity as electrophiles. iucr.org Similar calculations for this compound would highlight the electrophilic character of the carbon atom bonded to the two bromine atoms.

Table 1: Key Computational Descriptors for Structure-Reactivity Analysis

| Descriptor Category | Specific Descriptor Example | Relevance to this compound Reactivity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons; relevant for reactions with electrophiles. nih.gov |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons; relevant for reactions with nucleophiles. | |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites on the molecule. iucr.org | |

| Steric/Topological | Molecular Volume/Surface Area | Influences how the molecule fits into active sites of enzymes or interacts with other reactants. |

| Conformational Energy | The relative energy of different spatial arrangements of the nonyl chain can affect the accessibility of the reactive center. unifap.brcam.ac.uk | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is crucial for predicting behavior in biological systems and solubility in different solvents. researchgate.net |

| Hydration Energy | The energy change when the molecule is transferred from a vacuum to water, affecting its reactivity in aqueous media. nih.gov |

Cheminformatics and Data Mining in Geminal Dibromide Research

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize vast amounts of chemical data. researchgate.netacm.org Data mining, a core component of cheminformatics, involves extracting valuable, non-obvious patterns and knowledge from large datasets. ripublication.com These disciplines are essential for accelerating chemical research, including the study of geminal dibromides.

One of the primary applications of cheminformatics is the management and searching of large chemical databases like PubChem and ChEMBL. cam.ac.ukschrodinger.com These databases contain information on millions of compounds, including their structures, properties, and associated literature. cam.ac.ukschrodinger.com A researcher interested in this compound or other geminal dibromides can use these resources to find known reactions, physical properties, and commercially available analogs. Structure and substructure searching capabilities allow for the identification of all compounds containing the gem-dibromo functional group, facilitating comparative studies. nih.gov

Data mining techniques can be applied to these large chemical datasets to uncover trends in reactivity or properties across a series of geminal dibromides. ripublication.com For example, by analyzing reaction databases, one could identify the most common products formed from 1,1-dihaloalkanes under specific conditions, or which catalysts are most effective for certain transformations. This approach automates the process of finding predictive information that would otherwise require extensive manual literature analysis. ripublication.com

In the context of drug discovery or materials science, cheminformatics tools are used to build virtual libraries of compounds for screening. nih.gov One could generate a virtual library of molecules based on the this compound scaffold, systematically modifying the alkyl chain or introducing other functional groups. These virtual compounds can then be subjected to in silico screening, where their properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) are predicted using computational models. nih.gov This process helps prioritize which novel compounds are most promising for synthesis and experimental testing.

Table 2: Applications of Cheminformatics and Data Mining in Geminal Dibromide Research

| Application Area | Description | Example for Geminal Dibromides |

| Database Searching & Management | Efficiently storing, indexing, and retrieving information on chemical structures and their properties. researchgate.netnih.gov | Searching PubChem for all known geminal dibromides with alkyl chains between C5 and C15 to compare their reported boiling points. cam.ac.ukschrodinger.com |

| Virtual Screening | Computationally evaluating large libraries of virtual compounds to identify those with desired properties. schrodinger.comnih.gov | Creating a virtual library based on the this compound structure and screening it for potential enzyme inhibitors using docking simulations. |

| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity or physical properties. nih.govmdpi.com | Building a QSAR model for a series of 1,1-dihaloalkanes to predict their toxicity based on calculated molecular descriptors. |

| Reaction Informatics | Analyzing and predicting the outcomes of chemical reactions by mining reaction databases. | Mining a reaction database to determine the optimal conditions (base, solvent) for the conversion of 1,1-dibromoalkanes to terminal alkynes. pearson.com |

| Property Prediction | Using computational models to predict physicochemical properties, reducing the need for experimental measurement. cam.ac.uknih.gov | Predicting the LogP, solubility, and vapor pressure for a series of novel, unsynthesized geminal dibromides. |

By leveraging these computational and data-driven approaches, researchers can gain a deeper understanding of the structure-reactivity relationships of this compound and the broader class of geminal dibromides, guiding future experimental work and accelerating the discovery of new applications.

Future Research Directions for 1,1 Dibromononane Chemistry and Applications

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of 1,1-dibromoalkanes is a cornerstone for their further application. organic-chemistry.orgCurrent methods often rely on the reaction of aldehydes with reagents like triphenylphosphine (B44618) and carbon tetrabromide or tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602). nih.govHowever, future research should focus on developing more efficient and stereoselective synthetic pathways to access 1,1-dibromononane and its derivatives.

One promising avenue is the refinement of existing methods to improve yields and reduce reaction times. For instance, the use of tribromide reagents has been shown to convert aldehydes to gem-dibromoalkanes rapidly. nih.govA systematic study optimizing reaction conditions such as solvent, temperature, and stoichiometry for the synthesis of this compound could lead to a more practical and scalable protocol.

Furthermore, the development of stereoselective methods for the synthesis of chiral 1,1-dibromoalkanes is a significant area for future exploration. While not directly applicable to the achiral this compound, the principles of stereoselective synthesis could be applied to derivatives of nonane (B91170) containing other functional groups. Research into chiral catalysts or auxiliaries that can control the stereochemical outcome of reactions producing geminal dibromides would be highly valuable. This could involve the asymmetric bromination of corresponding precursors or the stereoselective transformation of chiral alcohols, where configuration inversion has been observed with excellent enantiopurity in related systems. nih.gov

| Reagent System | Substrate | Product | Reaction Time | Notes |

|---|---|---|---|---|

| Tetrabutylammonium tribromide / Triphenyl phosphite | Aldehydes | gem-Dibromoalkanes | < 10 minutes | Applicable to a variety of alkyl and aromatic aldehydes. |

| (PhO)3P-halogen reagents | Aldehydes | gem-Dihalides | - | Proceeds under mild conditions. organic-chemistry.org |

Exploration of Novel Catalytic Transformations Mediated by the Geminal Dibromide Moiety

The geminal dibromide moiety in this compound is a versatile functional group for a variety of catalytic transformations. Future research should aim to expand the scope of these reactions, focusing on the development of novel catalytic systems that can activate the C-Br bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

One area of interest is the use of transition metal catalysis. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, have been employed with gem-dihaloalkenes. univ-lorraine.frExtending these methodologies to this compound could provide a powerful tool for the synthesis of complex molecules. Research into the development of efficient catalyst systems, including ligands and reaction conditions, that can selectively cleave one or both C-Br bonds will be crucial. For example, a reaction of a zincate reagent with this compound has been shown to proceed to subsequent acylation, yielding a ketone. univ-lorraine.fr Another promising direction is the exploration of selenium-catalyzed reactions. Redox-active selenium catalysis has been used for the 1,1-diazidation of alkenes. nih.govInvestigating whether similar catalytic systems can mediate the 1,1-difunctionalization of this compound with other nucleophiles would be a novel area of study. This could lead to the synthesis of a wide range of functionalized nonane derivatives.

| Catalytic System | Reaction Type | Potential Product from this compound | Research Focus |

| Palladium complexes | Cross-coupling (e.g., Negishi) | Functionalized nonanes | Ligand design, selective C-Br bond activation |

| Redox-active selenium | 1,1-Difunctionalization | 1,1-Disubstituted nonanes | Exploration of nucleophile scope |

| Copper/Polyamine | Reductive coupling | Symmetrical E-stilbene derivatives (from benzylic gem-dibromides) | Application to long-chain aliphatic gem-dibromides |

Integration into Advanced Functional Materials with Tailored Properties

The long alkyl chain of this compound makes it an interesting candidate for incorporation into advanced functional materials, such as polymers and liquid crystals. Future research should explore the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with tailored properties.

One potential application is in the synthesis of polymers with unique architectures. For example, gem-diborylalkenes have been used in Diels-Alder reactions to create polyborylated cycloadducts, which can then undergo ring-opening metathesis polymerization (ROMP) to form gem-diboron-based polymers. chemrxiv.orgchemrxiv.orgA similar strategy could be envisioned for this compound, where it is first converted to a suitable diene or dienophile and then polymerized. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties.

Furthermore, the reactivity of the geminal dibromide group could be exploited for post-polymerization modification. Polymers containing the 1,1-dibromomethyl moiety could be functionalized with a variety of groups to tune their properties. This could lead to the development of materials for applications in sensing, drug delivery, or as self-healing materials. The study of long-chain 1-bromoalkanes has shown their ability to form co-crystals with ionic liquids, suggesting that the long alkyl chain of this compound could also play a role in directing the self-assembly of materials. nsf.gov

Green Chemistry Approaches in this compound Synthesis and Utilization

Adhering to the principles of green chemistry is crucial for the sustainable development of chemical processes. Future research on this compound should focus on developing environmentally benign methods for its synthesis and utilization.

In terms of synthesis, this includes the use of safer reagents and solvents, as well as energy-efficient reaction conditions. For example, visible-light-promoted synthesis of gem-dihaloenones has been developed, avoiding the need for photocatalysts or additives. rsc.orgExploring similar photocatalytic or electrocatalytic methods for the synthesis of this compound from readily available starting materials would be a significant advancement. Additionally, the development of catalytic bromination methods that utilize greener bromine sources than molecular bromine is an important research goal.

| Green Chemistry Principle | Application to this compound Chemistry | Potential Benefit |

| Use of renewable feedstocks | Synthesis from bio-based nonanal | Reduced reliance on fossil fuels |

| Use of safer solvents | Reactions in water or ionic liquids | Reduced environmental impact |

| Energy efficiency | Photocatalytic or microwave-assisted synthesis | Reduced energy consumption |

| Catalysis | Transition metal or organocatalyzed transformations | Higher efficiency and reduced waste |

Synergistic Experimental and Computational Research Paradigms for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research on this compound should employ a synergistic approach, combining experimental studies with computational modeling to elucidate the mechanisms of its reactions.

Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying reaction mechanisms, including those involving halogenated compounds. nih.govFor example, DFT studies have been used to investigate the mechanism of alkyne bromination and to benchmark functionals for transition-metal reactions. nih.govnih.govSimilar computational studies could be applied to the reactions of this compound to understand the energetics of different reaction pathways, the structures of transition states, and the role of catalysts.

Experimental studies, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, can provide crucial data to validate and refine the computational models. For instance, investigating the kinetics of a catalytic reaction involving this compound can help to identify the rate-determining step, which can then be targeted for optimization. The combination of experimental and computational approaches will provide a comprehensive picture of the reaction mechanisms, enabling the development of more efficient and selective transformations for this compound.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, ¹H NMR in CDCl₃ resolves distinct triplet signals for the two brominated methyl groups (~3.4 ppm and 3.3 ppm), while ¹³C NMR identifies quaternary carbons adjacent to bromine atoms (~50 ppm). Gas chromatography-mass spectrometry (GC-MS) further validates molecular weight and purity, particularly when trace isomers are present .

Q. How can researchers determine the thermodynamic properties of this compound, such as enthalpy of vaporization?

- Methodological Answer: Enthalpy of vaporization (ΔvapH) can be experimentally determined using calorimetry or estimated via the Clausius-Clapeyron equation from vapor pressure data across a temperature range (e.g., 427–591 K). For this compound, ΔvapH is reported as 59.5 kJ mol⁻¹ at 442 K using static and effusion methods. Discrepancies in literature values should be analyzed for methodological differences (e.g., sample purity, calibration standards) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The geminal dihalide structure of this compound facilitates unique reactivity in Suzuki-Miyaura couplings, where steric hindrance between bromine atoms influences regioselectivity. Computational studies (DFT calculations) can model transition states to predict selectivity for mono- vs. di-substitution products. Experimental validation involves kinetic monitoring via in-situ IR spectroscopy to track intermediate formation .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can estimate biodegradation rates, bioaccumulation potential, and toxicity. Parameters like logP (logarithmic octanol-water partition coefficient) and bond dissociation energies (BDEs) for C-Br bonds are critical inputs. Experimental validation involves aerobic/anaerobic degradation studies with GC-MS monitoring .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in polymer synthesis?

- Methodological Answer: Discrepancies in catalytic yields may arise from differences in initiator systems (e.g., Grubbs vs. Schrock catalysts) or solvent polarity. Researchers should conduct controlled experiments with fixed variables (temperature, monomer ratio) while varying catalyst loading. Statistical tools like ANOVA can identify significant factors, while Arrhenius plots elucidate activation energy differences .

Q. How can this compound be utilized in designing stimuli-responsive materials?

- Methodological Answer: Its dual bromine atoms enable post-polymerization modifications (e.g., nucleophilic substitution with thiols or amines). For photoresponsive polymers, incorporate this compound into azobenzene-based copolymers and monitor isomerization kinetics via UV-Vis spectroscopy. Dynamic mechanical analysis (DMA) can assess phase transitions triggered by thermal/light stimuli .

Methodological Guidance

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability studies involve storing samples at elevated temperatures (40–60°C) and humidity levels (75% RH), with periodic GC-MS analysis to detect decomposition products (e.g., HBr, alkenes). Control groups under inert atmospheres (N₂ or Ar) isolate oxidative vs. hydrolytic degradation pathways .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer: Use fume hoods for all manipulations, and wear nitrile gloves and chemical goggles due to its corrosive and lachrymatory properties. Spill kits with neutralizing agents (e.g., sodium bicarbonate) should be accessible. Regularly monitor airborne bromine levels using gas detection tubes .

Q. How can literature reviews on this compound be systematically conducted to identify research gaps?

- Methodological Answer: Use databases like SciFinder and Reaxys with keywords "this compound," "geminal dihalides," and "cross-coupling." Filter results by synthesis, applications, and computational studies. Bibliometric tools (VOSviewer) can map trending topics and underrepresented areas, such as ecological impact assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.